molecular formula C18H19ClN2O B4435888 N-(3-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide

Cat. No.: B4435888
M. Wt: 314.8 g/mol
InChI Key: FCQAUICRQVQWCU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, organic synthesis, and materials science due to their unique structural features and reactivity.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-13-16(19)7-4-8-17(13)20-18(22)12-21-10-9-14-5-2-3-6-15(14)11-21/h2-8H,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQAUICRQVQWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of the Isoquinoline Derivative: The isoquinoline ring can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Acylation Reaction: The isoquinoline derivative is then acylated using an acyl chloride or anhydride to introduce the acetamide group.

    Substitution Reaction: The final step involves the substitution of the aromatic ring with a chloro and methyl group using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like N-chlorosuccinimide (NCS) or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide can be used in various scientific research applications:

    Chemistry: As a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
  • N-(2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
  • N-(3-chloro-2-methylphenyl)-2-(isoquinolin-1-yl)acetamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide is unique due to the specific substitution pattern on the aromatic ring and the presence of the isoquinoline moiety. This structural uniqueness can impart distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
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N-(3-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide

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